molecular formula C19H17N3S2 B12433808 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile

Cat. No.: B12433808
M. Wt: 351.5 g/mol
InChI Key: QKKPNTSETMSYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Isopropyl-Phenylamino Group: The isopropyl-phenylamino group can be introduced through a nucleophilic substitution reaction using 4-isopropylaniline.

    Formation of Mercapto-Acrylonitrile Group: The mercapto-acrylonitrile group can be formed by reacting the intermediate compound with acrylonitrile and a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzothiazole ring and phenylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Primary amines and reduced nitrile derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl-phenylamino group may enhance binding affinity and specificity, while the mercapto-acrylonitrile group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazol-2-yl-3-(4-methyl-phenylamino)-3-mercapto-acrylonitrile
  • 2-Benzothiazol-2-yl-3-(4-ethyl-phenylamino)-3-mercapto-acrylonitrile
  • 2-Benzothiazol-2-yl-3-(4-tert-butyl-phenylamino)-3-mercapto-acrylonitrile

Uniqueness

Compared to similar compounds, 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has unique structural features that may enhance its biological activity and chemical reactivity. The isopropyl group can influence the compound’s lipophilicity and steric interactions, potentially leading to improved pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C19H17N3S2

Molecular Weight

351.5 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide

InChI

InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)

InChI Key

QKKPNTSETMSYPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.